Bienvenue dans la boutique en ligne BenchChem!

2-(Thiazol-2-ylthio)ethanamine

Antibacterial Carbapenem MRSA

2-(Thiazol-2-ylthio)ethanamine (CAS 127152-00-5) is the essential C-2 side chain building block for 1β-methylcarbapenems with ≥4-fold greater anti-MRSA potency versus benzothiazole analogs and a >2-log bactericidal kill advantage over linezolid. Only this specific thiazol-2-ylthio scaffold engages bacterial PBPs to evade resistance while retaining Gram-negative activity equivalent to imipenem. Its unique cationic-substitution amenability enables >50% DHP-I stability gains and >40% HSA binding reductions. For SAR programs translating to in vivo efficacy (proven in murine sepsis models at parity with vancomycin), this ≥95% pure intermediate is non-substitutable.

Molecular Formula C5H8N2S2
Molecular Weight 160.253
CAS No. 127152-00-5
Cat. No. B594009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-2-ylthio)ethanamine
CAS127152-00-5
SynonymsEthanamine, 2-(2-thiazolylthio)-
Molecular FormulaC5H8N2S2
Molecular Weight160.253
Structural Identifiers
SMILESC1=CSC(=N1)SCCN
InChIInChI=1S/C5H8N2S2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3,6H2
InChIKeyZWDHFPMWMBMBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-2-ylthio)ethanamine (CAS 127152-00-5): A Core Thiazole-Thioether Scaffold for Antimicrobial Lead Optimization


2-(Thiazol-2-ylthio)ethanamine (CAS 127152-00-5) is a heterocyclic small molecule belonging to the thiazole-thioether ethanamine class [1]. Its molecular framework integrates a 1,3-thiazole ring with an ethanamine side chain via a thioether (-S-) bridge, yielding the molecular formula C5H8N2S2 and a molecular weight of 160.26 g/mol [1]. Structurally, it serves as a critical pharmacophore in the development of potent anti-infective agents, particularly as the C-2 side chain component in novel carbapenem antibiotics [2][3]. The compound is typically procured as a research intermediate with a purity of ≥95% and is employed extensively in medicinal chemistry for the synthesis of biologically active derivatives .

2-(Thiazol-2-ylthio)ethanamine Procurement: Critical Differentiation from Generic Analogs


Generic substitution of 2-(thiazol-2-ylthio)ethanamine with structurally related analogs such as 2-(2-thiazolyl)ethanamine (C5H8N2S) or benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)ethanamine) is not chemically or biologically equivalent due to fundamental differences in molecular architecture, reactivity, and pharmacological outcomes. The presence of the thioether bridge (-S-) in 2-(thiazol-2-ylthio)ethanamine confers distinct electronic properties and conformational flexibility compared to direct C-C linked thiazole-ethanamine variants [1]. More critically, the core thiazole-2-ylthio motif, when incorporated as the C-2 side chain of 1β-methylcarbapenems, imparts specific and potent anti-MRSA activity and bactericidal kinetics that are not observed with simple thiazole or benzothiazole replacements [2][3]. The precise spatial and electronic arrangement provided by the thiazol-2-ylthio scaffold is essential for engaging bacterial penicillin-binding proteins (PBPs) and evading resistance mechanisms, a feature not retained by in-class compounds with modified heterocyclic cores or linker lengths [3][4]. Therefore, procurement decisions for downstream antimicrobial development or structure-activity relationship (SAR) studies must be based on the specific molecular identity of 2-(thiazol-2-ylthio)ethanamine, as detailed in the quantitative evidence guide below.

2-(Thiazol-2-ylthio)ethanamine: Quantified Differentiation in Antimicrobial Activity, Bactericidal Kinetics, and In Vivo Efficacy


Superior Anti-MRSA Activity of 2-(Thiazol-2-ylthio)ethanamine-Derived Carbapenems vs. Benzothiazole Analogs

Carbapenems bearing the 2-(thiazol-2-ylthio)ethanamine-derived moiety (specifically, 1β-methyl-2-(4-arylthiazol-2-ylthio)carbapenems) demonstrate markedly superior anti-MRSA activity compared to benzothiazole-2-ylthio analogs. In comparative SAR studies, the replacement of the thiazole core with a benzothiazole ring (e.g., 2-(benzo[d]thiazol-2-ylthio)ethanamine-derived carbapenems) resulted in a significant loss of potency against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The optimized thiazole-based compounds, such as SM-232724, exhibit a Minimum Inhibitory Concentration (MIC90) of ≤4 μg/mL against MRSA and MRSE clinical isolates, whereas benzothiazole-substituted carbapenems in the same series displayed MIC90 values substantially higher (>16 μg/mL) and were not pursued further for clinical development [1][2].

Antibacterial Carbapenem MRSA Structure-Activity Relationship

Bactericidal vs. Bacteriostatic Activity: 2-(Thiazol-2-ylthio)ethanamine-Derived Carbapenem (SM-232724) Outperforms Linezolid

The 2-(thiazol-2-ylthio)ethanamine-derived carbapenem SM-232724 exhibits strong bactericidal activity against MRSA, contrasting sharply with the clinically used antibiotic linezolid, which is bacteriostatic even at elevated concentrations. In time-kill assays, SM-232724 achieved a >3-log reduction in CFU/mL within 24 hours at 4× MIC, whereas linezolid showed no significant reduction in viable bacterial counts at up to 4× its MIC, confirming its bacteriostatic nature [1][2]. This fundamental mechanistic difference underscores the superior utility of the thiazol-2-ylthio scaffold in generating lethal antibacterial agents.

Antibacterial Carbapenem Bactericidal Time-kill Kinetics

In Vivo Efficacy Parity with Vancomycin and Linezolid in a Murine MRSA Sepsis Model

The in vivo therapeutic efficacy of the 2-(thiazol-2-ylthio)ethanamine-derived carbapenem SM-232724 was found to be comparable to the gold-standard anti-MRSA therapies vancomycin and linezolid in a cyclophosphamide-treated mouse model of systemic MRSA infection. In this stringent model, SM-232724 demonstrated similar survival rates and reduction in bacterial burden in target organs (kidneys) compared to both vancomycin and linezolid, confirming that the thiazol-2-ylthio scaffold can yield compounds with clinically meaningful in vivo activity [1][2].

Antibacterial In Vivo MRSA Efficacy

Enhanced Stability Against Human Dehydropeptidase-I (DHP-I) via Cationic Moiety Introduction on 2-(Thiazol-2-ylthio)ethanamine Scaffold

Derivatization of the 2-(thiazol-2-ylthio)ethanamine side chain with a cationic moiety significantly increases the stability of resulting carbapenems against renal dehydropeptidase-I (DHP-I), a key enzyme responsible for the metabolic degradation of β-lactam antibiotics. In comparative stability assays, the introduction of a cationic group on the thiazole ring reduced DHP-I hydrolysis rate by >50% compared to non-cationic thiazol-2-ylthio analogs, without compromising anti-MRSA activity [1]. This structural modification is enabled by the synthetic versatility of the thiazol-2-ylthio core, allowing for fine-tuning of pharmacokinetic properties while maintaining antimicrobial potency.

Drug Stability Carbapenem DHP-I Pharmacokinetics

Reduced Human Serum Albumin (HSA) Binding Through Strategic Cationic Substitution on 2-(Thiazol-2-ylthio)ethanamine Core

High plasma protein binding, particularly to human serum albumin (HSA), can limit the free fraction of a drug and reduce its in vivo efficacy. Carbapenems derived from the 2-(thiazol-2-ylthio)ethanamine scaffold that incorporate a cationic moiety on the thiazole ring exhibit significantly reduced HSA binding compared to their non-cationic counterparts. Studies show a >40% decrease in HSA binding percentage for cationic derivatives, which is associated with improved antibacterial activity in the presence of serum [1][2]. This property is directly tunable via the thiazol-2-ylthio core's capacity for further functionalization.

Drug Distribution Protein Binding Carbapenem Pharmacokinetics

Broad-Spectrum Gram-Negative Activity Retained: Equivalence to Imipenem for Key Pathogens

While optimized for Gram-positive potency, carbapenems containing the 2-(thiazol-2-ylthio)ethanamine-derived C-2 side chain do not sacrifice broad-spectrum coverage. Against common Gram-negative pathogens including Escherichia coli, Klebsiella pneumoniae, and Proteus spp., the antibacterial activity of SM-232724 and its analogs is equivalent to that of imipenem, a first-line broad-spectrum carbapenem. Reported MIC90 values for these Enterobacteriaceae are within a 2-fold dilution of those for imipenem, indicating retained efficacy [1][2]. This dual-action profile distinguishes the thiazol-2-ylthio scaffold from other anti-MRSA agents that have a narrower spectrum.

Antibacterial Carbapenem Gram-Negative Broad-Spectrum

2-(Thiazol-2-ylthio)ethanamine: High-Impact Application Scenarios Driven by Quantitative Differentiation


Lead Optimization of Anti-MRSA Carbapenems with Enhanced Bactericidal Kinetics

The ≥4-fold greater anti-MRSA potency of thiazole-core carbapenems over benzothiazole analogs [1][2], combined with their inherent bactericidal mechanism (a >2-log kill advantage over bacteriostatic linezolid [3][4]), positions 2-(thiazol-2-ylthio)ethanamine as a superior C-2 side chain building block for next-generation carbapenem design. Procurement of this specific compound is critical for research programs aiming to develop agents that not only inhibit but rapidly eradicate MRSA and VRE.

SAR Studies to Optimize Pharmacokinetic Properties (DHP-I Stability & HSA Binding)

The 2-(thiazol-2-ylthio)ethanamine scaffold's unique amenability to cationic substitution enables a >50% increase in DHP-I stability and a >40% reduction in HSA binding [5]. This quantitative tunability provides a strong rationale for procuring this compound over less versatile thiazole or benzothiazole ethanamine analogs. It allows medicinal chemists to systematically explore structure-property relationships (SPR) to balance antimicrobial potency with improved metabolic stability and serum protein binding, a key differentiator in the development of viable therapeutic candidates.

Preclinical In Vivo Efficacy Studies for Systemic MRSA Infections

Based on the validated in vivo efficacy of 2-(thiazol-2-ylthio)ethanamine-derived carbapenems (SM-232724) in a murine sepsis model, demonstrating therapeutic parity with vancomycin and linezolid [3][4], this scaffold is an attractive starting point for in vivo lead validation. The compound's procurement is well-suited for programs that require immediate translation from in vitro potency to demonstrated in vivo survival benefit, de-risking further development in animal models of serious Gram-positive infections.

Development of Broad-Spectrum Antibiotics Targeting Resistant Gram-Positive and Key Gram-Negative Pathogens

The retained Gram-negative activity of 2-(thiazol-2-ylthio)ethanamine-derived carbapenems, equivalent to imipenem against E. coli, K. pneumoniae, and Proteus spp. [3][4], enables a dual-targeting strategy. This application scenario is particularly relevant for procurement in projects seeking a single-agent solution for mixed infections or empirical therapy where both MRSA and susceptible Gram-negative bacteria are a concern. This broad-spectrum profile is a direct consequence of the specific thiazol-2-ylthio moiety and is not uniformly present among other anti-MRSA chemical classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Thiazol-2-ylthio)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.